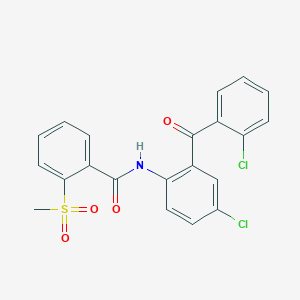

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

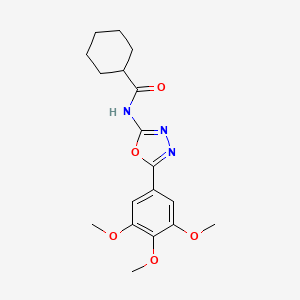

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide, also known as CC-115, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.

Applications De Recherche Scientifique

Metabolic Fate and Disposition

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide, also known as GDC-0449 or vismodegib, undergoes extensive metabolism in both rats and dogs. It is predominantly excreted through feces and shows quick absorption in plasma in these species. Interestingly, this compound exhibits a unique metabolic pathway involving pyridine ring opening, which is not commonly seen in other drugs (Yue et al., 2011).

Synthesis and Structural Analysis

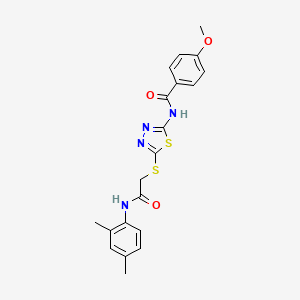

The synthesis and crystal structure of derivatives of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide have been explored. This includes compounds like 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, which exhibit novel structural classes and potential herbicidal activities (Li et al., 2008).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, related to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide, have been synthesized and evaluated for cardiac electrophysiological activity. Compounds in this class showed potency comparable to other class III agents in in vitro assays, indicating their potential use in treating reentrant arrhythmias (Morgan et al., 1990).

Role in Cancer Therapy

GDC-0449 (vismodegib) plays a significant role in cancer therapy as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in the carcinogenesis of various tumors, including basal cell carcinoma. The compound has shown promise in preclinical assessments for treating various cancers (Batty et al., 2012).

Analysis of Weak Interactions

The study of crystal structures of derivatives like 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide has provided insights into weak interactions like halogen bonding contacts. These interactions are crucial in understanding the compound's behavior and stability (Mocilac et al., 2018).

Pharmacokinetics and Oral Absorption

The pharmacokinetics and factors determining the pharmacokinetics of GDC-0449 have been investigated, focusing on absorption, distribution, metabolism, and excretion processes. The studies highlight the intricate balance between solubility, dissolution, and membrane permeation in determining the oral absorption of this compound (Wong et al., 2010).

Propriétés

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO4S/c1-29(27,28)19-9-5-3-7-15(19)21(26)24-18-11-10-13(22)12-16(18)20(25)14-6-2-4-8-17(14)23/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUZGTUBAZXPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2802667.png)

![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)

![4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2802674.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)

![6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802682.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)

![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)